molecular formula C18H16O5 B3041913 Resveratrol-3,5-diacetate CAS No. 411233-14-2

Resveratrol-3,5-diacetate

Cat. No.: B3041913
CAS No.: 411233-14-2
M. Wt: 312.3 g/mol
InChI Key: YBTSXNIAKDYGPK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resveratrol-3,5-diacetate is a derivative of resveratrol, a natural polyphenol found in several plants. It is also known as cis 3,5-Di-O-acetylresveratrol . Resveratrol has been used in traditional medicine for over 2000 years due to its wide range of beneficial properties .


Molecular Structure Analysis

This compound has a molecular weight of 312.32 and a molecular formula of C18H16O5 . Its parent compound, resveratrol, consists of two phenolic rings bonded together by a double styrene bond, forming 3,5,4’-Trihydroxystilbene .

Scientific Research Applications

Health and Survival Improvement

Resveratrol (3,5,4′-trihydroxystilbene) has been found to extend the lifespan of various species and improve health. In mice on a high-calorie diet, resveratrol shifted their physiology towards that of mice on a standard diet and significantly increased their survival. It was associated with increased insulin sensitivity, reduced insulin-like growth factor-1 levels, increased activity of key enzymes and regulators, and improved motor function. These findings suggest the potential of resveratrol in treating obesity-related disorders and diseases of aging (Baur et al., 2006).

Enhancement of Embryonic Development

Resveratrol treatment during the maturation of goat oocytes has shown to enhance the developmental competence of embryos. The treatment reduced intracellular reactive oxygen species, increased glutathione concentrations, and stimulated embryonic development. This indicates resveratrol's potential in improving reproductive and developmental processes (Mukherjee et al., 2014).

Dermal Applications

Resveratrol analogs, including diacetate, have been evaluated for their potential in dermal applications. A study found that resveratrol analogs like butyrate and isobutyrate showed greater biological activity compared to resveratrol itself, suggesting their potential use in topical applications to improve dermal health (Lephart & Andrus, 2017).

Role in Regenerative Medicine

Resveratrol has been identified for its regenerative properties, including anti-aging, anti-inflammatory, and antioxidative effects. Its application in regenerative medicine is gaining attention due to its beneficial effects against various debilitating conditions (Stokes & Mishra, 2015).

Therapeutic Potential in Cancer

Resveratrol has been extensively studied for its therapeutic potential in cancer. It has been shown to inhibit the growth of various cancer cells and affect key stages of carcinogenesis. Resveratrol targets multiple components of intracellular signaling pathways, making it a potential anti-cancer agent (Kundu & Surh, 2008).

Anti-inflammatory Effects in Lung Epithelial Cells

Resveratrol exhibits anti-inflammatory properties in human airway epithelial cells. It has been shown to inhibit the release of inflammatory mediators and affect transcription in these cells, suggesting potential applications in treating inflammatory diseases (Donnelly et al., 2004).

Mechanism of Action

Target of Action

Resveratrol-3,5-diacetate, a derivative of resveratrol, primarily targets several key proteins and pathways in the body. It has been shown to interact with proteins such as AKT1, TP53, IL6, CASP3, VEGFA, TNF, MYC, MAPK3, MAPK8, and ALB , which are identified as hub target genes . These targets play crucial roles in various biological processes, including cell survival, apoptosis, inflammation, and angiogenesis .

Mode of Action

This compound interacts with its targets to induce various changes. For instance, it has been shown to induce SIRT1 and modulate the circadian rhythm at the cellular and organismal levels . The circadian clock is a system regulating behavior and function of the human body, thus playing a crucial role in health maintenance .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate the PI3K/AKT/mTOR pathway , which is involved in cell survival and growth . Additionally, it has been shown to have effects on pathways related to neurodegenerative diseases .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. Resveratrol is approximately 20% bioavailable , and its exposures (AUCs and Cmax) increase with increasing doses . Resveratrol and its three major conjugates account for 40 to 55% of the dose in urine , consistent with a high extent of absorption . Less than 1% of drug-related material was intact relative to key metabolites in plasma and urine .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to exhibit antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects . These effects can protect against diverse chronic diseases, such as cardiovascular diseases, cancer, liver diseases, obesity, diabetes, Alzheimer’s disease, and Parkinson’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nanoparticle-based delivery systems for resveratrol have been developed to overcome limitations associated with the compound’s bioavailability and therapeutic effectiveness . Moreover, the use of supercritical CO2 fluid (SCF-CO2)-assisted impregnation has been shown to enhance the bioavailability of resveratrol .

Future Directions

Future research on resveratrol and its derivatives like Resveratrol-3,5-diacetate could focus on enhancing their bioavailability with new formulations or developing more potent analogues to augment their anticancer potency . Despite the extensive research on resveratrol, little progress has been made in translational research and clinical trials . Therefore, additional development and further clinical investigation are advocated .

Biochemical Analysis

Biochemical Properties

Resveratrol-3,5-diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to modulate autophagy, a cellular process involved in the degradation and recycling of cellular components .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to exhibit neuroprotective effects in many neurological disorders via autophagy modulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . One of the key mechanisms is the activation of the SIRT1/FoxO1 pathway, which is involved in autophagy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can protect cells against a variety of stresses that are largely involved in age-related brain pathologies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways and the nature of these interactions are still being explored .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name

[3-acetyloxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-12(19)22-17-9-15(10-18(11-17)23-13(2)20)4-3-14-5-7-16(21)8-6-14/h3-11,21H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTSXNIAKDYGPK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873867
Record name 3,5-Di-O-acetylresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411233-14-2
Record name 3,5-Di-O-acetylresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resveratrol-3,5-diacetate
Reactant of Route 2
Reactant of Route 2
Resveratrol-3,5-diacetate
Reactant of Route 3
Reactant of Route 3
Resveratrol-3,5-diacetate
Reactant of Route 4
Reactant of Route 4
Resveratrol-3,5-diacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Resveratrol-3,5-diacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Resveratrol-3,5-diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.